1-(2-Fluorophenyl)ethanamine hydrochloride 1-(2-Fluorophenyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16013828
InChI: InChI=1S/C8H10FN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H
SMILES:
Molecular Formula: C8H11ClFN
Molecular Weight: 175.63 g/mol

1-(2-Fluorophenyl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC16013828

Molecular Formula: C8H11ClFN

Molecular Weight: 175.63 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluorophenyl)ethanamine hydrochloride -

Specification

Molecular Formula C8H11ClFN
Molecular Weight 175.63 g/mol
IUPAC Name 1-(2-fluorophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H10FN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H
Standard InChI Key WEZXQPGVPSHAAZ-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1F)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

1-(2-Fluorophenyl)ethanamine hydrochloride has the molecular formula C₈H₁₁ClFN and a molar mass of 175.63 g/mol. The structure consists of a 2-fluorophenyl group attached to an ethylamine backbone, with a hydrochloride counterion stabilizing the amine group. The fluorine atom at the ortho position of the aromatic ring influences electronic distribution and steric interactions, impacting reactivity and binding affinity .

Table 1: Enantiomer-Specific Identifiers

Property(R)-1-(2-Fluorophenyl)ethanamine Hydrochloride(S)-1-(2-Fluorophenyl)ethanamine Hydrochloride
CAS Number1168139-43-21332832-14-0
MDL NumberMFCD11101199MFCD11865389
SMILESNC@@HC.[H]ClNC@HC.[H]Cl
PubChem ID45072319Not Available

The (R)-enantiomer’s InChI key is WEZXQPGVPSHAAZ-FYZOBXCZSA-N, confirming its absolute configuration .

Spectroscopic Data

Nuclear magnetic resonance (NMR) analysis of the (R)-enantiomer reveals distinct signals: a triplet for the methyl group (δ 1.35 ppm, J = 6.6 Hz) and aromatic protons between δ 6.98–7.37 ppm . Fourier-transform infrared (FTIR) spectra show N–H stretching vibrations at ~3000 cm⁻¹ and C–F absorption near 1200 cm⁻¹.

Synthesis and Optimization

Reductive Amination Route

The (S)-enantiomer is synthesized via reductive amination of 2-fluorobenzaldehyde with ammonium acetate, followed by chiral resolution. A reported method involves:

Table 2: Synthesis Conditions for (R)-Enantiomer

StepReagents/ConditionsYield
Sulfinamide FormationTi(OEt)₄, THF, 70°C78%
ReductionNaBH₄, −48°C to RT
DeprotectionHCl in MeOH, 1.5 hours62%

Industrial-Scale Production

Industrial processes employ continuous flow reactors to enhance efficiency. Key parameters include:

  • Temperature control (±2°C) to minimize byproducts.

  • Automated pH adjustment for optimal salt formation.

  • Crystallization in diethyl ether to achieve >98% purity .

Physicochemical and Pharmacokinetic Profile

Solubility and Partitioning

The compound exhibits aqueous solubility of 0.465 mg/mL (2.65 mM) and a calculated log P (octanol-water) of 1.89, indicating moderate lipophilicity. Solubility in organic solvents follows the order: methanol > dichloromethane > diethyl ether .

Table 3: Predicted ADMET Properties

PropertyValueMethod
GI AbsorptionHighSwissADME
BBB PermeationYesBOILED-Egg
P-gp SubstrateNoPreADMET
CYP InhibitionNoneADMETlab 2.0
Skin Permeation−5.89 cm/sQikProp

Stability Considerations

The hydrochloride salt is stable under ambient conditions but degrades above 200°C. Aqueous solutions (pH 1–3) show <5% decomposition over 72 hours, while alkaline conditions (pH >8) accelerate hydrolysis of the amine group .

Biological Activity and Applications

Neurotransmitter Receptor Modulation

The fluorinated phenyl group enhances binding to serotonin (5-HT₂A) and dopamine (D₂) receptors. In vitro assays demonstrate:

  • IC₅₀ = 3.2 µM for 5-HT₂A receptor antagonism.

  • Moderate affinity for σ-1 receptors (Kᵢ = 8.7 µM) .

Pharmaceutical Intermediate

This compound serves as a precursor to:

  • Antidepressants: Functionalization of the amine group yields selective serotonin reuptake inhibitors (SSRIs).

  • Antipsychotics: Coupling with piperazine fragments produces D₂ antagonists.

  • Fluorescent Probes: Conjugation with BODIPY dyes enables cellular imaging .

Exposure RouteAction
InhalationMove to fresh air; administer oxygen if breathing is difficult.
Skin ContactWash with soap and water; apply emollient cream.
Eye ContactRinse cautiously with water for 15 minutes; consult ophthalmologist.

Challenges and Future Directions

Enantiomeric Resolution

Current synthetic routes suffer from low enantiomeric excess (58% ee). Advances in asymmetric catalysis, such as Jacobsen’s thiourea catalysts, may improve stereoselectivity.

Bioavailability Optimization

Structural modifications to enhance blood-brain barrier penetration include:

  • Introducing trifluoromethyl groups to increase lipophilicity.

  • Prodrug strategies using ester linkages for delayed hydrolysis .

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